molecular formula C21H20N4O5 B2976480 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1797336-92-5

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No.: B2976480
CAS No.: 1797336-92-5
M. Wt: 408.414
InChI Key: SEMCDCLWZDXRGP-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea is a complex organic compound that features a unique combination of benzodioxole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as a urea derivative, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through binding to active sites.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on cellular pathways by altering signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-pyrazol-4-yl)urea: Lacks the dihydrobenzo[b][1,4]dioxin moiety.

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(benzyl)-1H-pyrazol-4-yl)urea: Contains a benzyl group instead of the dihydrobenzo[b][1,4]dioxin moiety.

Uniqueness

The presence of both benzodioxole and dihydrobenzo[b][1,4]dioxin moieties in 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea makes it unique. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c26-21(22-8-14-5-6-18-20(7-14)29-13-28-18)24-15-9-23-25(10-15)11-16-12-27-17-3-1-2-4-19(17)30-16/h1-7,9-10,16H,8,11-13H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMCDCLWZDXRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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